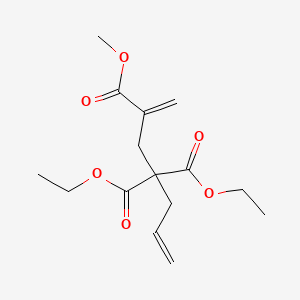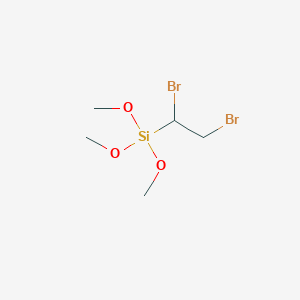
(1,2-Dibromoethyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dibromoethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C5H12Br2O3Si. This compound is characterized by the presence of both bromine and methoxy groups attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dibromoethyl)(trimethoxy)silane typically involves the reaction of 1,2-dibromoethane with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,2-Dibromoethane+Trimethoxysilane→this compound
The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dibromoethyl)(trimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the cleavage of methoxy groups.
Catalysts: Catalysts such as acids or bases are often used to enhance the reaction rates.
Major Products Formed
Substituted Silanes: Products formed from substitution reactions.
Silanols: Products formed from hydrolysis reactions.
Siloxanes: Products formed from condensation reactions.
Aplicaciones Científicas De Investigación
(1,2-Dibromoethyl)(trimethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of (1,2-Dibromoethyl)(trimethoxy)silane involves the interaction of its functional groups with target molecules. The bromine atoms can participate in nucleophilic substitution reactions, while the methoxy groups can undergo hydrolysis to form reactive silanol groups. These silanol groups can further react to form siloxane bonds, contributing to the compound’s adhesive and bonding properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler compound with only methoxy groups attached to silicon.
1,2-Dibromoethane: Contains bromine atoms but lacks the methoxy groups and silicon atom.
(3-Bromopropyl)(trimethoxy)silane: Similar structure but with a different alkyl chain length.
Uniqueness
(1,2-Dibromoethyl)(trimethoxy)silane is unique due to the combination of bromine and methoxy groups attached to a silicon atom. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
144025-19-4 |
|---|---|
Fórmula molecular |
C5H12Br2O3Si |
Peso molecular |
308.04 g/mol |
Nombre IUPAC |
1,2-dibromoethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H12Br2O3Si/c1-8-11(9-2,10-3)5(7)4-6/h5H,4H2,1-3H3 |
Clave InChI |
JVIKXJYDWZMCJJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C(CBr)Br)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
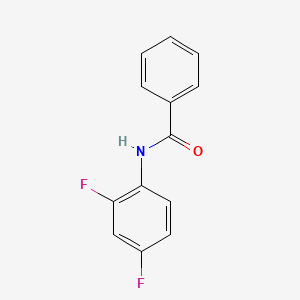
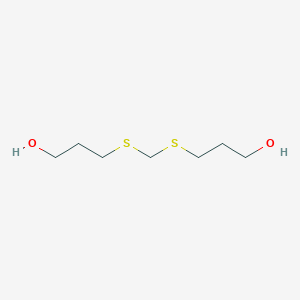
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
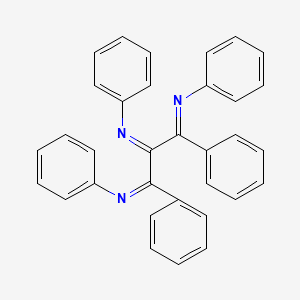
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
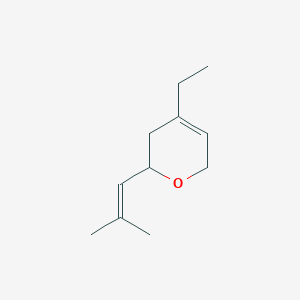
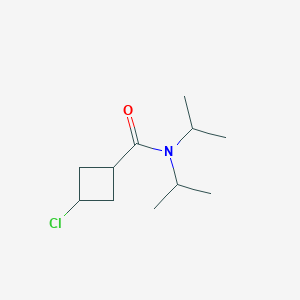

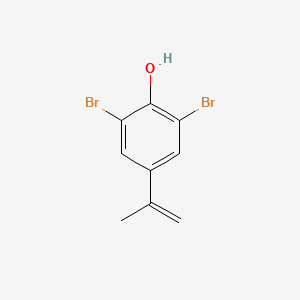
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
